molecular formula C10H11N3O B12535088 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole CAS No. 796034-32-7

4-[(Benzyloxy)methyl]-2H-1,2,3-triazole

Cat. No.: B12535088
CAS No.: 796034-32-7
M. Wt: 189.21 g/mol
InChI Key: LFLLVPOPEKUFRV-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with a benzyloxy methyl group. The 1,2,3-triazole moiety is known for its stability and unique chemical properties, making it a valuable scaffold in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions. The general synthetic route involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method offers advantages such as improved reaction control, higher yields, and reduced reaction times. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include benzaldehyde derivatives, dihydrotriazole derivatives, and various substituted triazoles.

Scientific Research Applications

4-[(Benzyloxy)methyl]-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in bioconjugation techniques to label biomolecules.

    Medicine: It is explored for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.

    Industry: The compound is utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

  • 1-Benzyl-1H-1,2,3-triazole
  • 4-Benzyl-2H-1,2,3-triazole
  • 4-Phenyl-2H-1,2,3-triazole

Uniqueness: 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole is unique due to the presence of the benzyloxy methyl group, which imparts distinct chemical properties and reactivity. This substitution enhances its stability and makes it a versatile intermediate for further functionalization .

Properties

CAS No.

796034-32-7

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-(phenylmethoxymethyl)-2H-triazole

InChI

InChI=1S/C10H11N3O/c1-2-4-9(5-3-1)7-14-8-10-6-11-13-12-10/h1-6H,7-8H2,(H,11,12,13)

InChI Key

LFLLVPOPEKUFRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=NNN=C2

Origin of Product

United States

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